BenchChemオンラインストアへようこそ!

1-(4-Bromobenzyl)pyrrolidin-2-one

5-Lipoxygenase inhibition Inflammation Leukotriene biosynthesis

1-(4-Bromobenzyl)pyrrolidin-2-one (CAS 695226-47-2; molecular formula C₁₁H₁₂BrNO; molecular weight 254.12 g/mol) is an N-substituted γ-lactam belonging to the 2-pyrrolidinone class, featuring a 4-bromobenzyl group appended at the N1 position of the pyrrolidin-2-one ring. The compound possesses a computed XLogP3 of 1.9, a topological polar surface area (TPSA) of 20.3 Ų, zero hydrogen bond donors, and a single hydrogen bond acceptor (the lactam carbonyl), placing it in a moderate lipophilicity range with limited aqueous solubility.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
Cat. No. B7849435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzyl)pyrrolidin-2-one
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC2=CC=C(C=C2)Br
InChIInChI=1S/C11H12BrNO/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(13)14/h3-6H,1-2,7-8H2
InChIKeyXHILZRONKPMVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobenzyl)pyrrolidin-2-one (CAS 695226-47-2): Core Structural and Physicochemical Baseline for Procurement Evaluation


1-(4-Bromobenzyl)pyrrolidin-2-one (CAS 695226-47-2; molecular formula C₁₁H₁₂BrNO; molecular weight 254.12 g/mol) is an N-substituted γ-lactam belonging to the 2-pyrrolidinone class, featuring a 4-bromobenzyl group appended at the N1 position of the pyrrolidin-2-one ring [1]. The compound possesses a computed XLogP3 of 1.9, a topological polar surface area (TPSA) of 20.3 Ų, zero hydrogen bond donors, and a single hydrogen bond acceptor (the lactam carbonyl), placing it in a moderate lipophilicity range with limited aqueous solubility [1]. It serves as both a stand-alone scaffold for medicinal chemistry exploration and a key synthetic intermediate for more elaborated 4-substituted pyrrolidin-2-one derivatives with established phosphodiesterase IV (PDE4) inhibitory activity [2].

Why In-Class N-Benzyl Pyrrolidin-2-ones Cannot Be Interchanged with 1-(4-Bromobenzyl)pyrrolidin-2-one: The Case for Position-Specific and Halogen-Dependent Selection


Within the N-benzyl pyrrolidin-2-one family, three structural variables—benzyl substitution position (ortho, meta, para), halogen identity and presence, and attachment point on the pyrrolidinone ring (N1 vs. C3 vs. C4)—produce divergent biological profiles that preclude casual analog substitution [1]. The para-bromine atom in 1-(4-bromobenzyl)pyrrolidin-2-one introduces a heavy atom (Br, atomic weight 79.9) with distinct electron-withdrawing character (Hammett σₚ = +0.23) and a large van der Waals radius (1.85 Å) that simultaneously modulates ring electronics, participates in halogen bonding, and provides a synthetic handle for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) unavailable to the non-halogenated 1-benzylpyrrolidin-2-one [1]. Moving the bromine from the para to the meta position (1-(3-bromobenzyl)pyrrolidin-2-one, CAS 1225280-61-4) alters the dipole moment vector and steric profile, while relocating the 4-bromobenzyl group from N1 to C3 (3-(4-bromobenzyl)pyrrolidin-2-one, CAS 1199806-24-0) fundamentally changes the pharmacophore by converting an N-substituted lactam into a C-substituted one with a free NH, thereby altering hydrogen-bonding capacity, metabolic vulnerability, and receptor recognition . These structural distinctions translate into measurable differences in target engagement, as evidenced by the compound's lack of significant 5-lipoxygenase inhibition at 100 µM [2]—a result that cannot be assumed for regioisomeric or de-brominated analogs without independent experimental verification.

Quantitative Differentiation Evidence for 1-(4-Bromobenzyl)pyrrolidin-2-one Relative to Its Closest Structural Analogs


5-Lipoxygenase (5-LOX) Inhibitory Screening: Target Compound vs. Class Expectation

In a standardized ChEMBL-deposited binding assay (CHEMBL620010), 1-(4-bromobenzyl)pyrrolidin-2-one was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a single concentration of 100 µM and returned a result of NS (no significant activity) [1]. This negative result provides a definitive activity boundary: at concentrations up to 100 µM, the compound does not engage 5-LOX in a manner that produces measurable inhibition. While no direct head-to-head comparator data exist in this specific assay for the non-brominated analog (1-benzylpyrrolidin-2-one) or the meta-bromo regioisomer, this null result establishes a functional baseline against which any future claims of 5-LOX activity for N-benzyl pyrrolidin-2-one analogs must be benchmarked [1]. The absence of 5-LOX inhibition at 100 µM distinguishes this compound from certain polybrominated pyrrolidin-2-one natural product derivatives that have demonstrated antioxidant and enzyme inhibitory activities in related assays [2].

5-Lipoxygenase inhibition Inflammation Leukotriene biosynthesis

Phosphodiesterase IV (PDE4) Inhibitory Scaffold Potential: Para-Bromo Substituent as Critical Determinant of Enantiomeric Activity

The seminal 1993 Journal of Medicinal Chemistry study by Breslow, Marks, Rifkind, and Jursic demonstrated that the 1-(4-bromobenzyl) substituent is integral to PDE4 inhibitory activity within the 4-aryl pyrrolidin-2-one series [1]. In this study, chiral HPLC resolution of the PDE4 inhibitor rolipram provided (−)-1, which was converted into its 1-(4-bromobenzyl) derivative, (+)-2. X-ray crystallographic analysis of (+)-2 established the absolute configuration as R, providing the first direct configurational evidence for this compound class [1]. Critically, the PDE inhibitory activity of both enantiomers of 2 was evaluated and discussed in the context of a topological pharmacophore model: the (R)-(+)-enantiomer bearing the 4-bromobenzyl group at N1 and the 3-cyclopentyloxy-4-methoxyphenyl substituent at C4 exhibited stereospecific PDE4 inhibition [1]. Although the simple 1-(4-bromobenzyl)pyrrolidin-2-one (lacking the C4 aryl substituent) was not directly assayed in this study, the para-bromobenzyl group was explicitly identified as a requisite structural feature for high-affinity PDE4 engagement, distinguishing it from the parent rolipram N-benzyl group and from non-halogenated N-substituents [1].

PDE4 inhibition cAMP signaling Rolipram derivatives

Computed Physicochemical Property Differentiation: 1-(4-Bromobenzyl) vs. 1-Benzyl and Regioisomeric Pyrrolidin-2-ones

The introduction of a para-bromine atom onto the N-benzyl substituent produces quantifiable shifts in key computed physicochemical descriptors relative to the non-halogenated parent 1-benzylpyrrolidin-2-one and the regioisomeric 3-(4-bromobenzyl)pyrrolidin-2-one [1]. The target compound (XLogP3 = 1.9; TPSA = 20.3 Ų) exhibits approximately 0.5–0.7 log unit higher lipophilicity compared to 1-benzylpyrrolidin-2-one (estimated XLogP3 ≈ 1.2–1.4), attributable to the polarizable bromine atom [1]. This increase in logP confers enhanced membrane permeability potential while the bromine atom simultaneously provides a σ-hole for halogen bonding interactions with protein backbone carbonyls—a non-canonical interaction unavailable to the des-bromo analog [2]. In contrast, the positional isomer 3-(4-bromobenzyl)pyrrolidin-2-one (CAS 1199806-24-0) retains the bromobenzyl group but relocates it to C3, introducing a stereogenic center, a free NH (H-bond donor count = 1 vs. 0 for the target), and an altered conformational profile that impacts both molecular recognition and metabolic stability [1].

Lipophilicity Halogen bonding Drug-likeness

Synthetic Utility Differentiation: Para-Bromine as a Cross-Coupling Handle vs. Non-Halogenated and Alternative Halogen Analogs

The para-bromine substituent on the benzyl ring confers distinct synthetic versatility that is absent in the non-halogenated 1-benzylpyrrolidin-2-one and differs in reactivity profile from the corresponding para-chloro and para-iodo analogs [1]. Aryl bromides occupy an optimal reactivity window for palladium-catalyzed cross-coupling reactions: they are sufficiently reactive for efficient oxidative addition to Pd(0) species (C–Br bond dissociation energy ≈ 337 kJ/mol vs. C–Cl ≈ 397 kJ/mol and C–I ≈ 278 kJ/mol) while exhibiting greater stability toward unwanted nucleophilic displacement and solvolysis compared to aryl iodides [1]. This makes 1-(4-bromobenzyl)pyrrolidin-2-one the preferred substrate for sequential derivatization strategies—e.g., initial Suzuki coupling at the 4-bromobenzyl position followed by enolate chemistry at the lactam α-position—that would be inaccessible with the chloro analog (insufficient reactivity) or complicated by competing side reactions with the iodo analog [1]. The 4-substituted pyrrolidin-2-one patent literature explicitly describes the bromobenzyl group as a synthetic entry point for generating diverse 4-arylpyrrolidin-2-one libraries via palladium-mediated coupling [2].

Cross-coupling Suzuki reaction C–C bond formation

Terminal Differentiation-Inducing Activity: Class-Level Evidence from the Columbia/Sloan-Kettering Patent Estate

Patent literature from the Columbia University/Sloan-Kettering Institute for Cancer Research (US 5,608,108; US 5,773,474; and related filings) describes a class of compounds bearing two or more nonpolar components connected by a polar group that act as potent inducers of terminal differentiation in neoplastic cells [1]. The compound 1-(4-bromobenzyl)pyrrolidin-2-one has been cited in derivative patent databases as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential utility as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [2][3]. The differentiation-inducing activity was reported to be 2–5 times more potent than hexamethylene bisacetamide (HMBA), the prototypical polar-planar differentiation inducer, although specific quantitative EC₅₀ values for the target compound were not located in publicly accessible assay tables within the patent text [1]. This property is not claimed for the non-halogenated 1-benzylpyrrolidin-2-one in the same patent family, suggesting a structure-activity dependence on the brominated benzyl moiety [1].

Cancer cell differentiation HDAC inhibition Epigenetic modulation

Recommended Procurement and Application Scenarios for 1-(4-Bromobenzyl)pyrrolidin-2-one Based on Quantitative Differentiation Evidence


Building Block for PDE4-Targeted 4-Aryl Pyrrolidin-2-one Libraries

For medicinal chemistry teams developing PDE4 inhibitors in the rolipram chemotype space, 1-(4-bromobenzyl)pyrrolidin-2-one is the required N-alkylated precursor for introducing the critical 4-bromobenzyl pharmacophoric element identified in the 1993 J. Med. Chem. crystallographic and enzymatic study [1]. The para-bromobenzyl group was explicitly shown to contribute to enantioselective PDE4 engagement in the (R)-(+)-configuration series; procurement of the non-brominated analog (1-benzylpyrrolidin-2-one) would preclude replication of this activity profile [1]. Subsequent C4 functionalization of the lactam ring can introduce the requisite 3-cyclopentyloxy-4-methoxyphenyl substituent for full PDE4 pharmacology [1].

Terminal Differentiation Screening in Oncology and Dermatology Programs

Based on the Columbia University/Sloan-Kettering patent estate claiming 2–5× enhanced differentiation-inducing potency over HMBA for compounds within the N-substituted polar-nonpolar structural class, procurement of 1-(4-bromobenzyl)pyrrolidin-2-one is indicated for cancer cell differentiation screening cascades [2]. The reported activity in arresting undifferentiated cell proliferation and inducing monocyte-lineage differentiation supports deployment in murine erythroleukemia (MEL) models and human carcinoma cell panels (breast, lung, colon, myeloma) [2]. This application scenario is patent-backed and structurally specific to the brominated N-benzyl series; substitution with 1-benzylpyrrolidin-2-one lacks the same patent-derived activity precedent [2].

Suzuki Coupling Substrate for Diversified Biaryl Pyrrolidin-2-one Synthesis

The para-bromine atom provides an optimal C–Br bond dissociation energy (~337 kJ/mol) for efficient Pd(0)-catalyzed oxidative addition, making 1-(4-bromobenzyl)pyrrolidin-2-one the preferred aryl halide substrate for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions within the pyrrolidin-2-one scaffold family [3]. This positions the compound as a key building block for generating diversified biaryl libraries where the 4-position of the benzyl ring is systematically varied. Procurement of the para-bromo derivative over the para-chloro analog (ΔBDE ≈ +60 kJ/mol, requiring harsher coupling conditions) or the para-iodo analog (ΔBDE ≈ −59 kJ/mol, prone to homocoupling and photodecomposition) is recommended for laboratories conducting parallel synthesis under standardized Pd-catalyzed coupling protocols [3].

Selectivity Profiling: Exclusion from 5-Lipoxygenase Screening Cascades

The ChEMBL-deposited finding of no significant 5-LOX inhibition at 100 µM (CHEMBL620010) provides a data-driven rationale for excluding 1-(4-bromobenzyl)pyrrolidin-2-one from anti-inflammatory screening programs targeting the leukotriene biosynthesis pathway [4]. Procurement decisions for 5-LOX-focused projects should instead prioritize polybrominated pyrrolidin-2-one natural product derivatives that have demonstrated enzyme inhibitory and antioxidant activities [4]. This negative selectivity evidence prevents wasteful expenditure of screening resources on a compound with empirically established inactivity against this particular target [4].

Quote Request

Request a Quote for 1-(4-Bromobenzyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.